8-Methoxy-N,N-dimethylquinoline-3-carboxamide
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Overview
Description
8-Methoxy-N,N-dimethylquinoline-3-carboxamide is a chemical compound with the molecular formula C13H14N2O2 and a molecular weight of 230.26 g/mol . This compound is known for its unique structural features and chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 8-Methoxy-N,N-dimethylquinoline-3-carboxamide involves several steps. One common method starts with the reaction of 3-methoxy-2-hydroxybenzaldehyde with diethyl malonate to form ethyl 8-methoxycoumarin-3-carboxylate via a cyclocondensation reaction with piperidine as a base catalyst under fusion conditions . This intermediate can then be further modified to obtain the desired compound. Industrial production methods often involve bulk manufacturing, sourcing, and procurement of the compound .
Chemical Reactions Analysis
8-Methoxy-N,N-dimethylquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include tributyltin(IV) chloride, sodium borohydride, and azoisobutyronitrile (AIBN) in the presence of an aprotic solvent like N,N-dimethylformamide . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
8-Methoxy-N,N-dimethylquinoline-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Methoxy-N,N-dimethylquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit β-tubulin polymerization and activate caspase-3/7 proteins, leading to apoptosis in cancer cells . This dual inhibition mechanism makes it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
8-Methoxy-N,N-dimethylquinoline-3-carboxamide can be compared with other similar compounds, such as:
8-Methoxycoumarin-3-carboxamide: Known for its anticancer properties.
N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamide: Exhibits dual inhibition of VEGFR2 kinase and cytochrome P450.
The uniqueness of this compound lies in its specific structural features and its ability to target multiple pathways, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C13H14N2O2 |
---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
8-methoxy-N,N-dimethylquinoline-3-carboxamide |
InChI |
InChI=1S/C13H14N2O2/c1-15(2)13(16)10-7-9-5-4-6-11(17-3)12(9)14-8-10/h4-8H,1-3H3 |
InChI Key |
DYGNEKVGHINFHZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CN=C2C(=C1)C=CC=C2OC |
Origin of Product |
United States |
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